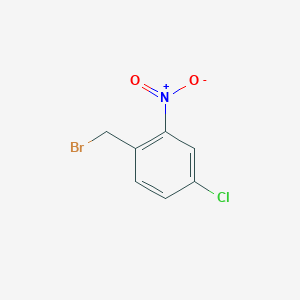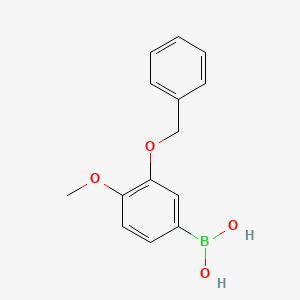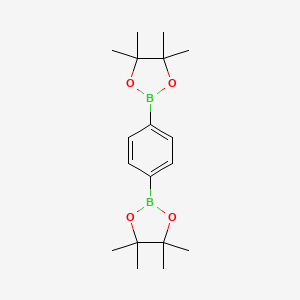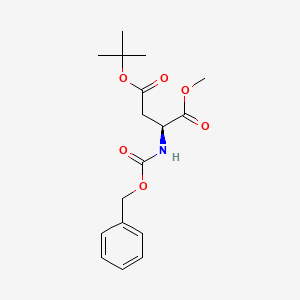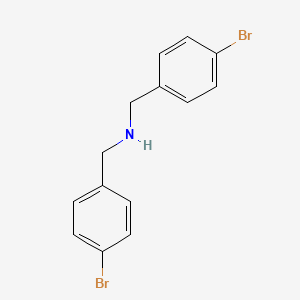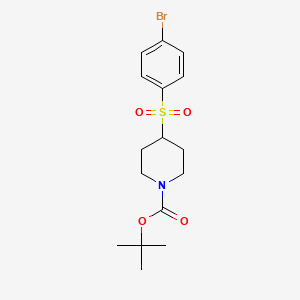
1-Boc-4-(4-Bromobenzenesulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-(4-Bromobenzenesulfonyl)piperidine is a protected building block used in organic synthesis . It is a versatile chemical compound used in scientific research, with applications ranging from organic synthesis to medicinal chemistry, enabling the development of new drugs and materials.
Synthesis Analysis
The synthesis of 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine involves several steps. One method involves the use of Lithium bis-trimethylsylylamide (1 M in THF, 7.38 mL, 7.38 mmol) dropped into a suspension of bromomethyltriphenylphsphonium bromide (3.22 g, 7.38 mmol) at −15° C. under nitrogen atmosphere . Another method involves the use of N-Boc piperidone (1.4 g, 7.03 mmol) dissolved in THF (10 ml) added after 15 min. under stirring at the same temperature .Molecular Structure Analysis
The molecular structure of 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine can be found in various databases such as ChemSpider . The molecular formula is C16H22BrNO4 and the molecular weight is 404.32 .Chemical Reactions Analysis
1-Boc-4-(4-Bromobenzenesulfonyl)piperidine is a precursor that can be used for the manufacture of fentanyl and its analogues . It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine include a molecular weight of 404.32 , a density of 1.3403 g/mL at 25 °C , and a boiling point of 100-118 °C/0.5 mmHg .Aplicaciones Científicas De Investigación
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound could potentially be used in the synthesis of various piperidine derivatives .
Precursor to Biologically Active Natural Products
The compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Semi-Flexible Linker in PROTAC Development
The compound can be used as a semi-flexible linker in Proteolysis Targeting Chimera (PROTAC) development for targeted protein degradation .
Building Blocks/Intermediates in Organic Synthesis
Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis of Substituted Piperidines
The compound could potentially be used in the synthesis of substituted piperidines .
Synthesis of Spiropiperidines
The compound could potentially be used in the synthesis of spiropiperidines .
Synthesis of Condensed Piperidines
The compound could potentially be used in the synthesis of condensed piperidines .
Synthesis of Piperidinones
The compound could potentially be used in the synthesis of piperidinones .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(4-bromophenyl)sulfonylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-10-8-14(9-11-18)23(20,21)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZKFSDUCCEPDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449431 |
Source


|
| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(4-Bromobenzenesulfonyl)piperidine | |
CAS RN |
226398-62-5 |
Source


|
| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









